molecular formula C15H22ClNO B4768278 1-[5-(3-chlorophenoxy)pentyl]pyrrolidine

1-[5-(3-chlorophenoxy)pentyl]pyrrolidine

Cat. No.: B4768278
M. Wt: 267.79 g/mol
InChI Key: BFYGTUXTIUICRI-UHFFFAOYSA-N
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Description

1-[5-(3-Chlorophenoxy)pentyl]pyrrolidine is a chemical compound with the molecular formula C15H22ClNO It is characterized by the presence of a pyrrolidine ring attached to a pentyl chain, which is further connected to a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-chlorophenoxy)pentyl]pyrrolidine typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form 3-chlorophenoxyalkane.

    Alkylation of Pyrrolidine: The 3-chlorophenoxyalkane is then reacted with pyrrolidine under basic conditions to form the final product, this compound.

Reaction Conditions:

    Temperature: The reactions are generally carried out at moderate temperatures (50-100°C).

    Solvent: Common solvents include ethanol or other polar solvents.

    Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate are often used to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(3-chlorophenoxy)pentyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorophenoxy group to a phenol or other reduced forms.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenols or other reduced derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[5-(3-chlorophenoxy)pentyl]pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.

    Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.

    Industry: It serves as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[5-(3-chlorophenoxy)pentyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The chlorophenoxy group may also contribute to the compound’s overall activity by interacting with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

    1-[5-(4-chlorophenoxy)pentyl]pyrrolidine: Similar structure but with a different position of the chlorine atom on the phenoxy group.

    1-[5-(3-bromophenoxy)pentyl]pyrrolidine: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 1-[5-(3-chlorophenoxy)pentyl]pyrrolidine is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and binding properties. The presence of the pyrrolidine ring also provides a distinct three-dimensional structure that can enhance its interaction with biological targets.

Properties

IUPAC Name

1-[5-(3-chlorophenoxy)pentyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c16-14-7-6-8-15(13-14)18-12-5-1-2-9-17-10-3-4-11-17/h6-8,13H,1-5,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYGTUXTIUICRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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